3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole
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Overview
Description
3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a bromophenyl group at the 3-position and a chlorobenzoyl group at the 4-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromophenyl)-4-(4-fluorobenzoyl)-1H-pyrrole: Similar structure with a fluorine atom instead of chlorine.
3-(3-bromophenyl)-4-(4-methylbenzoyl)-1H-pyrrole: Similar structure with a methyl group instead of chlorine.
3-(3-bromophenyl)-4-(4-nitrobenzoyl)-1H-pyrrole: Similar structure with a nitro group instead of chlorine.
Uniqueness
3-(3-bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The presence of these halogens can enhance the compound’s ability to interact with biological targets and improve its stability in various chemical reactions.
Properties
IUPAC Name |
[4-(3-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c18-13-3-1-2-12(8-13)15-9-20-10-16(15)17(21)11-4-6-14(19)7-5-11/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCOSJYMSZYLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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